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Introduction

Drosomycin is a 44-amino acid antifungal peptide originally discovered in Drosophila
melanogaster. It is a key component of the fly's innate immune response, primarily targeting
filamentous fungi. The expression of Drosomycin is regulated by the Toll signaling pathway.
Structurally, Drosomycin is characterized by a cysteine-stabilized a-helix and (3-sheet (CSaf3)
motif, containing four disulfide bridges that confer significant stability. Its potent and specific
antifungal activity makes it a molecule of interest for therapeutic and agricultural applications.
This document provides a detailed protocol for the expression of recombinant Drosomycin in
Escherichia coli as a Glutathione S-transferase (GST) fusion protein, followed by a
comprehensive purification strategy.

Signaling Pathway

The systemic expression of Drosomycin in Drosophila is induced by fungal infections via the
Toll signaling pathway. Recognition of fungal cell wall components leads to the activation of the
Toll receptor. This initiates a downstream signaling cascade involving the adaptor proteins Tube
and MyD88, and the kinase Pelle. This cascade results in the phosphorylation and subsequent
degradation of the inhibitor Cactus, which releases the NF-kB-like transcription factors, Dorsal
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and Dif. These transcription factors then translocate to the nucleus and activate the

transcription of the Drosomycin gene.
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Caption: Toll signaling pathway for Drosomycin induction.

Data Presentation

The following table summarizes the purification of recombinant Drosomycin from a 1-liter E.
coli culture. The process involves a three-step purification strategy to achieve high purity.

Table 1: Purification of Recombinant Drosomycin
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o Total ] Specific o

Purification . Drosomycin o ) Purification
Protein Activity Yield (%)

Step (mg) . (Fold)
(mg) (Units/mg)

Crude Lysate 1500 10 66.7 100 1

GST Affinity

Chromatogra 50 8.5 1700 85 25.5

phy

Enterokinase

Cleavage & 45 8.0 1778 80 26.7

Dialysis

Reverse-
15 15 10000 15 150

Phase HPLC

Note: Specific activity is defined as the reciprocal of the IC50 value (in mg/mL) against a
susceptible fungal strain, multiplied by a factor of 10"5. The final yield of pure Drosomycin is
approximately 1.5 mg per liter of bacterial culture.

Table 2: Antifungal Activity of Purified Recombinant Drosomycin

Fungal Species IC50 (pM)
Neurospora crassa 1.0[1]
Botrytis cinerea ~1.5[2]
Colletotrichum gloeosporioides ~15[2]

Experimental Workflow

The overall workflow for the production and purification of recombinant Drosomycin is
depicted below. It begins with the transformation of an expression vector into E. coli, followed
by cell culture and induction of protein expression. The cells are then harvested and lysed. The
purification process consists of three main steps: GST affinity chromatography, enzymatic
cleavage of the GST tag, and a final polishing step using reverse-phase HPLC.
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Caption: Workflow for recombinant Drosomycin purification.
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Experimental Protocols
Expression of GST-Drosomycin Fusion Protein

This protocol describes the expression of Drosomycin with an N-terminal GST tag using the
pPGEX vector system in E. coli BL21(DE3).

Materials:

e pGEX vector containing the Drosomycin coding sequence

E. coli BL21(DE3) competent cells

LB agar plates with 100 pg/mL ampicillin

LB broth with 100 pg/mL ampicillin

Isopropyl B-D-1-thiogalactopyranoside (IPTG), 1 M stock solution

Procedure:

Transform the pGEX-Drosomycin plasmid into competent E. coli BL21(DES3) cells and plate
on LB agar containing 100 pug/mL ampicillin. Incubate overnight at 37°C.

 Inoculate a single colony into 50 mL of LB broth with ampicillin and grow overnight at 37°C
with shaking at 220 rpm.

e Inoculate 1 L of LB broth with ampicillin with 10 mL of the overnight culture.

o Grow the culture at 37°C with shaking at 220 rpm until the optical density at 600 nm (OD600)
reaches 0.6-0.8.

 Induce protein expression by adding IPTG to a final concentration of 0.5 mM.
» Continue to incubate the culture for 4-6 hours at 30°C with shaking.
» Harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C.

o Discard the supernatant and store the cell pellet at -80°C until purification.
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Purification of Recombinant Drosomycin

This protocol details the purification of Drosomycin from the E. coli cell pellet.
A. Cell Lysis

Materials:

Lysis Buffer: 50 mM Tris-HCI, 150 mM NaCl, 1 mM EDTA, pH 8.0

Lysozyme

DNase |

Protease inhibitor cocktail

Procedure:

o Thaw the cell pellet on ice and resuspend in 30 mL of ice-cold Lysis Buffer per liter of original
culture.

e Add lysozyme to a final concentration of 1 mg/mL and a protease inhibitor cocktail. Incubate
on ice for 30 minutes.

e Lyse the cells by sonication on ice. Use short bursts of 30 seconds followed by 30 seconds
of cooling for a total of 10 minutes of sonication.

o Add DNase | to a final concentration of 10 pg/mL and incubate on ice for 15 minutes to
reduce the viscosity of the lysate.

» Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C. Collect the
supernatant containing the soluble GST-Drosomycin fusion protein.

B. GST Affinity Chromatography and Tag Cleavage

Materials:

e Glutathione Sepharose resin
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Wash Buffer: 50 mM Tris-HCI, 150 mM NacCl, pH 8.0

Cleavage Buffer: 50 mM Tris-HCI, 150 mM NaCl, 2 mM CacCl2, pH 8.0

Enterokinase

Elution Buffer: 10 mM reduced glutathione in 50 mM Tris-HCI, pH 8.0

Procedure:

Equilibrate the Glutathione Sepharose resin with 10 column volumes of Wash Buffer.

o Load the clarified supernatant onto the column at a slow flow rate (e.g., 0.5 mL/min).

e Wash the column with 10-15 column volumes of Wash Buffer to remove unbound proteins.

e Equilibrate the column with 5 column volumes of Cleavage Bulffer.

» To cleave the GST tag, add Enterokinase (as per manufacturer's recommendation) in
Cleavage Buffer and incubate the column at room temperature for 16 hours.

o Elute the released Drosomycin from the column with Elution Buffer. Collect fractions and
analyze by SDS-PAGE.

e Pool the fractions containing pure Drosomycin.

C. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Materials:

e RP-HPLC system with a C18 column

e Solvent A: 0.1% Trifluoroacetic acid (TFA) in water

e Solvent B: 0.1% TFA in acetonitrile

Procedure:
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 Acidify the pooled fractions containing Drosomycin with TFA to a final concentration of
0.1%.

« Filter the sample through a 0.22 pm filter.
e Equilibrate the C18 column with 95% Solvent A and 5% Solvent B.
e Load the sample onto the column.

o Elute Drosomycin using a linear gradient of 5% to 65% Solvent B over 60 minutes at a flow
rate of 1 mL/min.

e Monitor the elution profile at 220 nm and 280 nm.
e Collect the peak corresponding to Drosomycin.
o Confirm the purity and identity of the final product by SDS-PAGE and mass spectrometry.

» Lyophilize the pure Drosomycin for long-term storage.

Antifungal Activity Assay

This protocol describes a liquid growth inhibition assay to determine the antifungal activity of
the purified recombinant Drosomycin against Neurospora crassa.[1]

Materials:

Neurospora crassa spores

Potato Dextrose Broth (PDB)

96-well microtiter plate

Spectrophotometer
Procedure:

e Prepare a suspension of N. crassa spores in sterile water and adjust the concentration to 2 x
10”4 spores/mL.
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» Prepare serial dilutions of the purified Drosomycin in sterile water.

e In a 96-well plate, add 50 pL of the spore suspension to 50 pL of the Drosomycin dilutions
(or sterile water as a negative control).

¢ Incubate the plate at 30°C for 48 hours.
o Measure the optical density at 595 nm to determine fungal growth.

e The IC50 value is the concentration of Drosomycin that inhibits fungal growth by 50%
compared to the negative control.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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and industry. Email: info@benchchem.com
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